molecular formula C12H8N2O3 B1217544 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole CAS No. 91037-91-1

2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole

Cat. No. B1217544
CAS RN: 91037-91-1
M. Wt: 228.2 g/mol
InChI Key: DKZNJXJLTVYBRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of FFI can be accomplished through a multi-step chemical process starting from 2-acetylfuran. A key step in the synthesis involves the rearrangement of hydrazinium bromide in refluxing methanol, leading to the formation of FFI. This method provides a straightforward approach to synthesizing FFI and highlights its accessibility for further chemical investigations and applications (Rho, Lankin, Lankin, & Shih, 2010).

Molecular Structure Analysis

The molecular structure of FFI has been examined through various spectroscopic techniques. Collisional spectroscopy, in particular, has been used to directly determine FFI without the need for sample derivatization and chromatographic separation, showcasing its unique structural features and facilitating its identification in complex mixtures (Pelli, Sturaro, Traldi, Lapolla, Poli, Fedele, & Crepaldi, 1988).

Chemical Reactions and Properties

FFI has been implicated in the formation of advanced glycosylation end products, with studies suggesting it may not directly derive from Amadori products but rather from the interaction of ammonia and furosine, by-products of acid-hydrolyzed glycated proteins. This indicates that FFI's chemical reactions and properties are closely tied to its formation and presence in biological systems, particularly in the context of protein glycation and potential cross-linking within proteins (Njoroge, Fernandes, & Monnier, 1988).

Physical Properties Analysis

FFI exhibits unique physical properties, such as fluorescence, which have been utilized in its identification and analysis. The compound's luminescent properties, for instance, can be investigated through its synthesis and subsequent interaction with various solvents, revealing insights into its behavior under different conditions and potential applications in materials science (Zhang, Zhao, Chen, Chen, Chang, Zhang, & Hua, 2015).

Scientific Research Applications

Spectroscopy and Chemical Analysis

2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole (FFI) has been identified as a key intermediate in physicochemical changes during protein incubation with glucose. Its direct determination from acid hydrolysis products of proteins like B-poly(L-lysine) and B-albumin is facilitated by collisional spectroscopy, without requiring sample derivatization and chromatographic separation (Pelli et al., 1988). Moreover, FFI has been synthesized through a three-step process starting from 2-acetylfuran, highlighting its chemical synthesis applications (Rho et al., 1997).

Glycation and Protein Modification Studies

FFI is detected in glycated histones, suggesting glucose binding to histone lysine residues, which is crucial in understanding protein modifications in biological systems (Liebich et al., 1993). Additionally, studies on FFI formation from glycated alpha-t-Butoxycarbonyllysine have led to insights into its mechanism of formation and implications in advanced glycation end products (Njoroge et al., 1988).

Advanced Glycation Endproducts (AGE) Research

FFI's role as an AGE has been explored through the development of a radioimmunoassay, advancing our understanding of AGE-protein interactions, which are significant in diabetic complications and aging (Nakayama et al., 1988). Its detection in proteins subjected to Maillard reaction with glucose further emphasizes its importance in AGE research (Chang et al., 1985).

Mass Spectrometry in Diabetes Complications

Mass spectrometry has been employed to study FFI in glycated albumin and polylysine, aiding in understanding long-term diabetes complications (Lapolla et al., 1991).

Safety And Hazards

Furoyl chloride is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage .

Future Directions

Furoyl chloride is used as an intermediate in the manufacture of various pharmaceuticals . The potential applications and future directions for “2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole” would depend on its specific properties and reactivity.

properties

IUPAC Name

furan-2-yl-[5-(furan-2-yl)-1H-imidazol-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-11(10-4-2-6-17-10)12-13-7-8(14-12)9-3-1-5-16-9/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZNJXJLTVYBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=C(N2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238374
Record name 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole

CAS RN

91037-91-1
Record name 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
S Horiuchi, M Shiga, N Araki, K Takata, M Saitoh… - Journal of Biological …, 1988 - Elsevier
The reaction of protein amino groups with glucose leads to the formation of a stable Amadori product via a Schiff base adduct, which is further converted to advanced glycosylation end …
Number of citations: 43 www.sciencedirect.com
FG Njoroge, AA Fernandes, VM Monnier - Journal of Biological Chemistry, 1988 - Elsevier
2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole (FFI) is a fluorescent molecule which was originally discovered in chloroform extract of ammoniacal solution of acid-hydrolyzed glycated …
Number of citations: 148 www.sciencedirect.com
B Pelli, A Sturaro, P Traldi, A Lapolla… - Biomedical & …, 1988 - Wiley Online Library
The direct determination of 2‐(2‐furoyl)‐4(5)‐(2‐furanyl)‐1H‐imidazole (FFI), present in the acid hydrolysis products of B‐poly(L‐lysine) and B‐albumin and which appears to be a key …
Number of citations: 16 onlinelibrary.wiley.com
A Lapolla, C Gerhardinger, A Franchin… - … Metabolic Alterations in …, 1990 - karger.com
Materials and Methods Twenty-nine male Wistar rats were used in the study. Diabetes was induced in 22 rats with intraperitoneal injection of streptozotocin (60 mg/kg) in citrate buffer, …
Number of citations: 3 karger.com
C Gerhardinger, A Lapolla, G Crepaldi, D Fedele… - Clinica chimica acta, 1990 - Elsevier
The accumulation of advanced glycation products on proteins, with long-half lives has been proposed as one of the important causes of the long-term complication of diabetes [l]. 2-(2-…
Number of citations: 19 www.sciencedirect.com
S Pongor, PC Ulrich, FA Bencsath… - Proceedings of the …, 1984 - National Acad Sciences
Proteins exposed to glucose over long periods are known to undergo physicochemical changes including crosslinking and formation of brown fluorescent pigments of poorly …
Number of citations: 547 www.pnas.org
H Nakayama, M Kato, Z Makita, S Aoki… - Journal of …, 1988 - Elsevier
A competitive radiommmunoassay for an advanced glycosylation endproduct, 2-(2-furoyl-4(5)-(2-furanyl- 1H-imidazole (FFI) was developed. The immunogen was prepared by coupling …
Number of citations: 4 www.sciencedirect.com
JC Chang, PC Ulrich, R Bucala, A Cerami - Journal of Biological Chemistry, 1985 - Elsevier
Protein amino groups can react with glucose without the aid of enzymes to form stable Amadori products containing 1-amino-1-deoxyketose residues. These adducts can undergo …
Number of citations: 144 www.sciencedirect.com
H Vlassara, M Brownlee… - Proceedings of the …, 1985 - National Acad Sciences
Proteins that have been modified by long-term exposure to glucose accumulate advanced glycosylation end products (AGE) as a function of protein age. In these studies, we have …
Number of citations: 468 www.pnas.org
T Poli, A Lapolla, B Pelli, A Sturaro, P Traldi… - Journal of Diabetic …, 1988 - Elsevier
The build-up of brown products on long-lived proteins could be an important factor in determining long-term diabetic complications. A brown product 2-(2-furoyl)-4(5)-(2-furanyl)-1H-…
Number of citations: 2 www.sciencedirect.com

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